molecular formula C13H16O B3047787 Cyclohexanecarboxaldehyde, 2-phenyl- CAS No. 14441-56-6

Cyclohexanecarboxaldehyde, 2-phenyl-

Cat. No.: B3047787
CAS No.: 14441-56-6
M. Wt: 188.26 g/mol
InChI Key: XTTBGKQTEJQTBS-UHFFFAOYSA-N
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Description

Cyclohexanecarboxaldehyde, 2-phenyl- is an organic compound with the molecular formula C13H16O. It is a derivative of cyclohexane, where a carboxaldehyde group is attached to the cyclohexane ring, and a phenyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its applications in various chemical reactions and its significance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxaldehyde, 2-phenyl- can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction conditions typically involve anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods

In industrial settings, the production of Cyclohexanecarboxaldehyde, 2-phenyl- often involves catalytic hydrogenation of phenyl-substituted cyclohexanone. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxaldehyde, 2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxaldehyde, 2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxaldehyde, 2-phenyl- involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The compound’s reactivity is influenced by the presence of the phenyl group, which can stabilize intermediates and transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxaldehyde, 2-phenyl- is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer distinct reactivity and stability to the compound. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-phenylcyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTBGKQTEJQTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932310
Record name 2-Phenylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14441-56-6
Record name Cyclohexanecarboxaldehyde, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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